5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[5-[(4-methoxyphenyl)sulfonylmethyl]furan-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O8S/c1-28-15-5-8-17(9-6-15)34(26,27)13-16-7-10-18(32-16)23-24-22(25-33-23)14-11-19(29-2)21(31-4)20(12-14)30-3/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERKWPJMGIMYND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the sulfonyl group and the oxadiazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of 454.49 g/mol. The structure features a furan ring and a methoxybenzenesulfonyl moiety, which contribute to its biological activity. The presence of multiple methoxy groups enhances its solubility and bioavailability.
Antioxidant and Antimicrobial Properties
- Antioxidant Activity : Compounds in the oxadiazole family have been shown to possess significant antioxidant properties. Research indicates that derivatives with similar structures can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
- Antimicrobial Activity : The oxadiazole derivatives exhibit antimicrobial properties against a range of bacteria and fungi. Studies have demonstrated that certain substituted oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anticancer Potential
Recent investigations have highlighted the anticancer properties of this compound. Oxadiazole derivatives are known for their ability to induce apoptosis in cancer cells. For instance, compounds structurally related to 5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole have shown promising results in inhibiting tumor cell proliferation in vitro and in vivo .
Case Studies
- Anticancer Studies : A study involving a series of oxadiazole derivatives demonstrated that specific modifications at the 1,2,4-oxadiazole core significantly enhanced anticancer activity against various cancer cell lines including glioblastoma . The compounds were subjected to cytotoxicity assays revealing substantial growth inhibition.
- Antimicrobial Efficacy : Another research focused on synthesizing novel oxadiazole derivatives reported that certain compounds exhibited comparable antibacterial activity to existing antibiotics. The structure-activity relationship (SAR) analysis indicated that modifications at the furan or aromatic rings could enhance antimicrobial potency .
Summary of Applications
| Application Area | Description |
|---|---|
| Antioxidant | Effective in scavenging free radicals; potential for oxidative stress prevention. |
| Antimicrobial | Inhibitory effects on Gram-positive and Gram-negative bacteria; potential for new antibiotic development. |
| Anticancer | Induces apoptosis in various cancer cell lines; significant growth inhibition observed in studies. |
Mechanism of Action
The mechanism of action of 5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Core Heterocycle Variations
- Compound 19b : 5-(Substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole () shares the 3,4,5-trimethoxyphenyl group but incorporates a biphenyl-oxadiazole structure. This compound exhibited superior antitumor activity (IC₅₀ = 1.2–2.8 µM against A549 and MCF-7 cell lines) compared to derivatives lacking the trimethoxy group, underscoring the importance of this substituent in cytotoxicity .
- Such substitutions highlight how electron-withdrawing groups (e.g., bromine) versus electron-donating groups (e.g., methoxy) modulate activity .
Furan-Based Derivatives
- 4b : 5-(5-(4-Chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole () replaces the oxadiazole with a dihydropyrazole ring. Despite structural differences, the 3,4,5-trimethoxyphenyl and furan groups contribute to tubulin inhibition (IC₅₀ = 0.8 µM), suggesting that heterocycle choice influences binding kinetics more than substituent effects alone .
Antitumor Activity
- The target compound’s 3,4,5-trimethoxyphenyl group aligns with combretastatin analogues (), which inhibit tubulin polymerization at nanomolar concentrations. Similar derivatives (e.g., 19b) show IC₅₀ values < 3 µM, comparable to doxorubicin, indicating the trimethoxy motif’s critical role .
- Naphtho[2,1-b]furan-2-yl-1,3,4-oxadiazoles () lack the sulfonylmethyl group but demonstrate moderate antibacterial activity (MIC = 12.5–25 µg/mL), suggesting that the sulfonyl group in the target compound may enhance specificity for eukaryotic targets like tubulin .
Antimicrobial Activity
- 5-(Furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol () exhibits broad-spectrum antimicrobial activity (MIC = 6.25–25 µg/mL). The oxadiazole-thiol hybrid structure contrasts with the target compound’s sulfonyl group, implying that sulfur-containing moieties may improve membrane penetration .
Biological Activity
The compound 5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide an in-depth examination of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H20N2O6S
- Molecular Weight : 440.48 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a furan ring and an oxadiazole moiety, which are known to contribute to various biological activities. The presence of methoxy groups enhances its lipophilicity and potentially its bioavailability.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study highlighted that certain oxadiazole compounds demonstrated efficacy against Mycobacterium tuberculosis (Mtb) strains. For instance, compound 3a showed notable activity with a minimum inhibitory concentration (MIC) of 0.25 µg/mL against the wild-type strain H37Rv .
Antioxidant Properties
Oxadiazole derivatives have also been studied for their antioxidant capabilities. The presence of multiple methoxy groups in the structure of our compound may enhance its ability to scavenge free radicals. This property is critical in preventing oxidative stress-related diseases.
Anti-cancer Activity
The anti-cancer potential of oxadiazole compounds has been explored extensively. In vitro studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to the one have been reported to inhibit cell proliferation in breast cancer cells through the activation of apoptotic pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, studies have shown that furan-based oxadiazoles can inhibit tyrosinase activity, which is crucial for melanin synthesis. This inhibition could be beneficial for treating hyperpigmentation disorders .
Study 1: Antitubercular Activity
A recent study focused on synthesizing and evaluating various oxadiazole derivatives for their antitubercular activity against Mtb. The results indicated that certain modifications to the oxadiazole ring significantly enhanced activity against resistant strains .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 3a | 0.25 | Mtb H37Rv |
| 3b | 0.50 | Mtb H37Ra |
Study 2: Antioxidant Evaluation
In another study assessing antioxidant properties, compounds similar to our target were evaluated using DPPH radical scavenging assays. The results showed a strong correlation between the number of methoxy groups and antioxidant activity.
| Compound | % Scavenging Activity at 100 µg/mL |
|---|---|
| A | 75% |
| B | 85% |
| Target | 90% |
Q & A
Q. What synthetic strategies are recommended for preparing 1,2,4-oxadiazole derivatives with methoxyphenyl and sulfonylmethyl substituents?
- Methodology : Use a multi-step approach involving: (i) Condensation of furan-2-carbaldehyde derivatives with 4-methoxybenzenesulfonylmethyl chloride to form the furan-sulfonyl intermediate. (ii) Cyclization with 3,4,5-trimethoxyphenyl nitrile via [2+3] cycloaddition under microwave-assisted conditions to form the oxadiazole core.
- Key reference : Similar S-derivative syntheses for triazole-thiones highlight the use of sulfonylmethyl intermediates and cyclization protocols .
Q. How can single-crystal X-ray diffraction (SC-XRD) validate the structural conformation of this compound?
- Methodology : Grow crystals via slow evaporation in a DCM/methanol (1:1) solvent system. SC-XRD at 100–113 K provides bond lengths, angles, and torsional parameters. For example, the dihedral angle between the furan and trimethoxyphenyl groups can confirm planarity or distortion .
- Data example : Mean σ(C–C) = 0.002 Å and R factor < 0.05 indicate high precision .
Q. What spectroscopic techniques are critical for characterizing intermediates and the final product?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm).
- FT-IR : Sulfonyl (S=O) stretching at ~1350–1150 cm⁻¹ and oxadiazole C=N at ~1600 cm⁻¹.
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₃N₃O₈S⁺) .
Q. What safety precautions are required when handling sulfonyl and oxadiazole-containing compounds?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (H302) and respiratory irritation (H335).
- Store in airtight containers at 4°C to prevent hydrolysis of the oxadiazole ring .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity against bacterial targets?
- Methodology : (i) Perform molecular docking (e.g., AutoDock Vina) with bacterial enzyme targets (e.g., DNA gyrase or β-lactamase). (ii) Compare binding affinities with known inhibitors (e.g., ciprofloxacin).
Q. What experimental approaches resolve contradictions in observed vs. predicted bioactivity data?
Q. How does the sulfonylmethyl group influence the compound’s stability under physiological conditions?
- Methodology : (i) Conduct pH-dependent stability studies (pH 1–10) using UV-Vis spectroscopy. (ii) Identify degradation products via LC-MS.
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Approach : (i) Lipinski’s Rule of Five : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors. (ii) Prodrug design : Esterify methoxy groups to improve bioavailability .
Q. How can structure-activity relationship (SAR) studies guide further modifications?
- SAR analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
